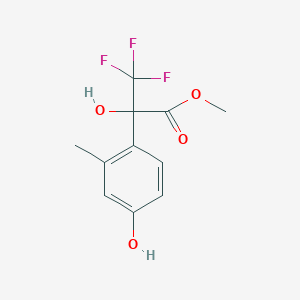![molecular formula C19H29N3O3S2 B6037703 N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, commonly known as AG490, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
AG490 inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups to tyrosine residues on target proteins, which are necessary for their activation. By inhibiting the activity of tyrosine kinases, AG490 can disrupt signaling pathways that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
AG490 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, AG490 has been shown to inhibit the activity of cytokine receptors, which are involved in the immune response. This makes AG490 a potential therapeutic agent for the treatment of autoimmune diseases. AG490 has also been shown to have neuroprotective effects by inhibiting the activity of JAK/STAT signaling pathways, which are involved in the pathogenesis of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AG490 has several advantages for use in lab experiments. It is a potent tyrosine kinase inhibitor that has been extensively studied, making it a well-characterized compound. AG490 is also relatively easy to synthesize, making it readily available for use in lab experiments. However, AG490 has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, AG490 has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on AG490. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of AG490. Another direction is the investigation of the potential use of AG490 in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AG490 and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
AG490 can be synthesized using a two-step process. The first step involves the reaction of 4-(4-morpholinylsulfonyl)aniline with cyclooctyl isocyanate to form N-cyclooctyl-4-(4-morpholinylsulfonyl)aniline. In the second step, N-cyclooctyl-4-(4-morpholinylsulfonyl)aniline is reacted with thiourea to form AG490. The purity of AG490 can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
AG490 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of tyrosine kinases, which are enzymes that play a role in cancer cell growth and proliferation. AG490 has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S2/c23-27(24,22-12-14-25-15-13-22)18-10-8-17(9-11-18)21-19(26)20-16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLNETKXGVKWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037621.png)
![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![N-({1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6037660.png)
![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
amine dihydrochloride](/img/structure/B6037696.png)

![2-(4-methylphenyl)-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B6037728.png)